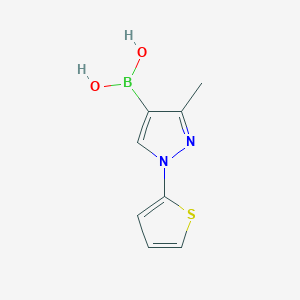
(3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a pyrazole ring, which is further substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation using boronic acid derivatives under suitable conditions. For instance, the use of bis(alkoxo)palladium complexes can facilitate the direct C-H arylation of thiophenes .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and optimized reaction conditions to achieve efficient production. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization, can also be considered .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions, to form new C-C bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions can yield biaryl compounds, while oxidation reactions can produce oxidized derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its unique structure allows for the exploration of its potential as a therapeutic agent, particularly in the design of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its incorporation into these materials can enhance their performance and stability .
Mechanism of Action
The mechanism of action of (3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The compound’s structure allows it to interact with various molecular pathways, potentially modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives and pyrazole-containing molecules. Examples include:
- (3-Methyl-1-(phenyl)-1H-pyrazol-4-yl)boronic acid
- (3-Methyl-1-(furan-2-yl)-1H-pyrazol-4-yl)boronic acid
Uniqueness
What sets (3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid apart is its combination of a thiophene ring with a pyrazole and boronic acid group. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9BN2O2S |
|---|---|
Molecular Weight |
208.05 g/mol |
IUPAC Name |
(3-methyl-1-thiophen-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-7(9(12)13)5-11(10-6)8-3-2-4-14-8/h2-5,12-13H,1H3 |
InChI Key |
CEGWHCQLLMLVOI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1C)C2=CC=CS2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















